
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide, also known as DIP-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIP-AM is a synthetic compound that belongs to the class of indene derivatives and is predominantly used in research studies.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide involves the inhibition of the TRPM8 channel, which is predominantly expressed in sensory neurons. The TRPM8 channel is activated by cold temperature and menthol, and its activation leads to the sensation of cold and pain. N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide blocks the TRPM8 channel by binding to a specific site on the channel, thereby preventing its activation.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide has been shown to produce several biochemical and physiological effects. It has been found to reduce the sensitivity of sensory neurons to cold temperature, resulting in the attenuation of cold-induced pain. N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide has also been shown to decrease the release of inflammatory mediators from sensory neurons, indicating its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is also highly specific for the TRPM8 channel, making it a valuable tool for studying the role of this channel in various physiological processes. However, the limitations of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide include its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide. One potential application is in the development of novel analgesic drugs for the treatment of cold-induced pain. N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide could also be used to study the role of the TRPM8 channel in other physiological processes, such as thermoregulation and inflammation. Additionally, further research is needed to optimize the synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide and to develop more potent and specific TRPM8 channel inhibitors.
Synthesis Methods
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide involves the reaction of 2,3-dihydroindene and thiophen-2-ylmethylamine in the presence of prop-2-yn-1-ol and a catalytic amount of copper (I) iodide. The reaction proceeds under mild conditions, and the yield of N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide can be improved by optimizing the reaction parameters.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the perception of cold temperature and pain. N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide has been shown to block the TRPM8 channel in a dose-dependent manner, making it a promising candidate for the treatment of cold-induced pain.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-17(19)18(12-16-8-5-9-20-16)15-10-13-6-3-4-7-14(13)11-15/h2-9,15H,1,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWLWNBVCQYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CS1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)
![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)
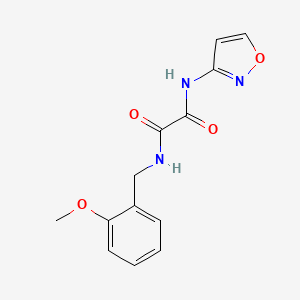
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2534475.png)
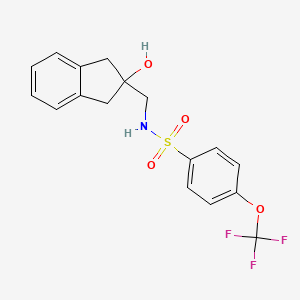
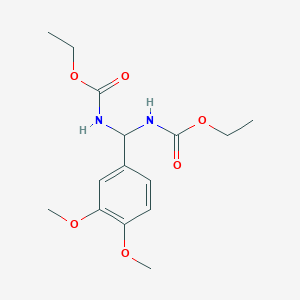
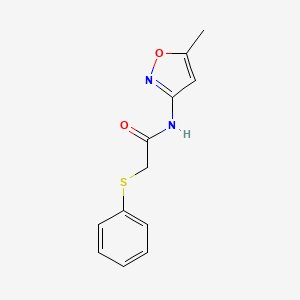
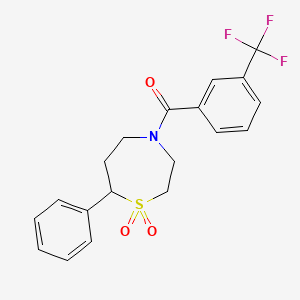
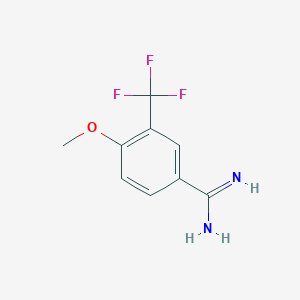
![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)
